molecular formula C11H8ClNO2 B3057352 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 79600-86-5

4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B3057352
Key on ui cas rn: 79600-86-5
M. Wt: 221.64 g/mol
InChI Key: GUKIPPRGKOCVAW-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Crude 2-hydroxyethyl 4-(4-chlorophenyl)pyrrole-2-carboxylate (3 g.) was heated on a steam bath with potassium hydroxide (2 g.) in 25 ml. of water and 25 ml. of ethanol for 30 minutes. The balance of the ethanol was evaporated in vacuo, chloroform (25 ml.) was added and 4-(4-chlorophenyl)pyrrole-2-carboxylic acid (723 mg., m.p. 219°-222° C., ir(KBr): 3390, 3077 and 1695 cm.-1, m/e 221/223) recovered by filtration.
Name
2-hydroxyethyl 4-(4-chlorophenyl)pyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:13]([O:15]CCO)=[O:14])[NH:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-].[K+].O>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[NH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-hydroxyethyl 4-(4-chlorophenyl)pyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=C(NC1)C(=O)OCCO
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The balance of the ethanol was evaporated in vacuo, chloroform (25 ml.)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
4-(4-chlorophenyl)pyrrole-2-carboxylic acid (723 mg., m.p. 219°-222° C., ir(KBr): 3390, 3077 and 1695 cm.-1, m/e 221/223) recovered by filtration

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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